molecular formula C6H5BrN4O B1148953 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-57-7

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B1148953
CAS No.: 1334135-57-7
M. Wt: 229.037
InChI Key: FAZNGFFMXPNDTQ-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that contains a triazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolopyrazine have been identified as potential inhibitors of c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction between this compound and c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has demonstrated significant anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . The inhibition of c-Met kinase disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as inert atmosphere and low temperatures

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent anti-tumor activity, with higher doses leading to increased inhibition of tumor growth . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-hydrazinylpyrazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,3-A]pyrazine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Scientific Research Applications

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications, including:

Comparison with Similar Compounds

  • 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyridine
  • 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]quinoline
  • 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]benzene

Comparison: Compared to these similar compounds, 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine exhibits unique reactivity due to the presence of the pyrazine ring, which can influence its electronic properties and interactions with biological targets. The methoxy group also contributes to its solubility and potential for forming hydrogen bonds, enhancing its applicability in medicinal chemistry .

Properties

IUPAC Name

5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZNGFFMXPNDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 5-bromo-3-hydrazinyl-2-methoxypyrazine (0.5 g crude, ˜1.9 mmol) and triethyl orthoformate (5 mL). The resulting mixture was heated at 130° C. overnight. TLC indicated a complete conversion. Work-up: the reaction mixture was concentrated. The residue was purified by flash column chromatography on silica gel with a 1:50 methanol/dichloromethane, to afford 0.28 g (66% for 2 steps) of the product as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ: 8.93 (s, 1H), 7.47 (s, 1H), 4.18 (s, 3H). MS m/z: 229 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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